N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with diethoxy and methyl groups, as well as a diethylamino propyl chain. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2,5-diethoxy-4-methylbenzene to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a suitable base.
Introduction of the Diethylamino Propyl Chain: The next step is the alkylation of the sulfonamide with 3-(diethylamino)propyl chloride under basic conditions, such as using sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction rates. Continuous flow reactors and automated synthesis systems are often employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the diethoxy and methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The diethylamino propyl chain can facilitate binding to specific sites on proteins, while the sulfonamide group can form hydrogen bonds and other interactions that modulate the activity of the target molecules. This compound can influence various biochemical pathways, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(diethylamino)propyl]-2,5-dimethoxy-4-methylbenzene-1-sulfonamide
- N-[3-(diethylamino)propyl]-2,5-diethoxy-4-ethylbenzene-1-sulfonamide
Uniqueness
N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both diethoxy and methyl groups, along with the diethylamino propyl chain, makes it particularly versatile in various chemical reactions and applications.
This compound’s unique structure and reactivity profile distinguish it from other similar compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4S/c1-6-20(7-2)12-10-11-19-25(21,22)18-14-16(23-8-3)15(5)13-17(18)24-9-4/h13-14,19H,6-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUDNBMFPPMELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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